molecular formula C14H9ClFN5O2S3 B2701798 2-chloro-6-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 389072-97-3

2-chloro-6-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2701798
CAS No.: 389072-97-3
M. Wt: 429.89
InChI Key: HNBWZIVIXIQHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-chloro-6-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic derivative featuring a benzamide core substituted with chloro and fluoro groups at the 2- and 6-positions, respectively. The benzamide moiety is linked via an amide bond to a 1,3,4-thiadiazole ring, which is further functionalized with a thioether bridge connecting to a thiazole ring through a 2-oxoethylamino group. This complex architecture integrates pharmacophores known for antimicrobial and antifungal activity, including thiadiazole (implicated in enzyme inhibition) and thiazole (associated with targeting microbial metabolic pathways) .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN5O2S3/c15-7-2-1-3-8(16)10(7)11(23)19-13-20-21-14(26-13)25-6-9(22)18-12-17-4-5-24-12/h1-5H,6H2,(H,17,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBWZIVIXIQHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. It features a benzamide core substituted with chloro and fluoro groups, and a side chain that incorporates both thiazole and oxadiazole rings. This unique combination suggests a diverse range of pharmacological properties, including antimicrobial, anticancer, and anticholinesterase activities.

Structural Characteristics

The compound's chemical structure can be summarized as follows:

Property Details
IUPAC Name 2-chloro-6-fluoro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Molecular Formula C₁₅H₁₁ClFN₅O₃S₂
CAS Number 851860-51-0

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring: Utilizing the Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
  • Oxadiazole Ring Formation: Cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
  • Coupling Reactions: Linking the thiazole and oxadiazole rings via thiol-ene reactions.

Antimicrobial Activity

Research has shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 2-chloro-6-fluoro-N-(5-(thiazol)benzamide have demonstrated activity against various strains of bacteria and fungi.

Microorganism Inhibition (%) at 100 μg/mL
Xanthomonas oryzae pv. oryzicola30%
Xanthomonas oryzae pv. oryzae56%

These findings suggest that the compound may possess comparable or enhanced antimicrobial effects due to its unique structural features.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds. For example, certain derivatives have shown significant in vitro activity against breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like cisplatin.

Compound Cell Line IC50 (μM)
N-benzyl-5-(4-fluorophenyl)-...MDA-MB-2313.3
N-benzyl-5-(4-nitrophenyl)-...HEK293T33.74

These results indicate that modifications to the benzamide structure can lead to increased potency against cancer cells.

Anticholinesterase Activity

The compound has also been investigated for its potential as an anti-Alzheimer agent. A study highlighted that certain derivatives exhibited remarkable anticholinesterase activity, with some compounds showing IC50 values in the nanomolar range.

Compound IC50 (nM)
Compound with fluorine at meta position1.82 ± 0.6

This suggests that the compound may serve as a lead for developing new treatments for neurodegenerative diseases.

Case Studies

  • A study published in the Egyptian Journal of Chemistry reported on various thiadiazole derivatives, including those structurally related to our compound, showcasing their broad-spectrum antimicrobial activities against pathogens such as E. coli and S. aureus .
  • In another investigation focusing on antitumor activities, several synthesized compounds were tested against multiple cancer cell lines, revealing promising results that warrant further exploration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Moieties

The compound’s activity is hypothesized to stem from synergistic interactions between its thiadiazole, thiazole, and fluorinated benzamide groups. Below is a comparative analysis with structurally related derivatives:

Compound Name (Core Structure) Key Functional Groups Biological Target Activity Data Reference
Target Compound (Benzamide-thiadiazole-thiazole) 2-Cl, 6-F, thioether, oxoethylamino Ergosterol synthesis (inferred) Not explicitly reported
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (Benzamide-thiazole) 5-Cl thiazole, 2,4-difluorobenzamide Pyruvate:ferredoxin oxidoreductase (PFOR) Inhibits PFOR in anaerobic pathogens
Thiadiazole-oxadiazole derivatives (Thiadiazole-oxadiazole) Cyclohexylamino, thioethyl Ergosterol biosynthesis MIC: 4–32 µg/mL (Candida spp.)

Key Observations:

  • Thiadiazole-Thiazole Synergy : The target compound’s thiadiazole-thiazole linkage mirrors motifs in antifungal agents targeting ergosterol biosynthesis (e.g., azoles). In contrast, N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () lacks a thiadiazole but retains the thiazole-benzamide scaffold, suggesting divergent mechanisms (PFOR inhibition vs. ergosterol disruption) .
  • Fluorination Impact: The 2,6-difluoro substitution on the benzamide may enhance membrane permeability compared to non-fluorinated analogues, as seen in fluorinated antifungals like fluconazole .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions. For example, thiourea is reacted with a chloro-fluoro benzothiazole intermediate in ethanol under reflux for 12 hours, followed by TLC monitoring (ethyl acetate:methanol:water = 10:1:1) and recrystallization from ethanol . Key intermediates like thiazole-thiadiazole hybrids are purified via sodium bicarbonate washing and characterized by melting point determination, IR (amide C=O stretch at ~1650 cm⁻¹), and ¹H NMR (e.g., aromatic protons at δ 7.2–8.0 ppm) .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

  • TLC : Used to monitor reaction progress (silica gel G plates, Rf values compared to standards) .
  • Melting Point : Determined via open capillary methods to confirm crystallinity .
  • Spectroscopy : IR for functional groups (e.g., thioamide S-H at ~2500 cm⁻¹), ¹H/¹³C NMR for regiochemistry, and mass spectrometry (e.g., molecular ion peaks at m/z 383–550) .

Q. How are in vivo pharmacological activities (e.g., analgesic, anti-inflammatory) evaluated?

Rodent models are used:

  • Analgesic : Tail-flick or acetic acid-induced writhing tests, with compound administration at 50–100 mg/kg .
  • Anti-inflammatory : Carrageenan-induced paw edema, measuring inhibition (%) against controls .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve yield and reduce by-products?

  • Solvent Selection : Ethanol or PEG-400 for better solubility of intermediates .
  • Catalysis : Bleaching Earth Clay (pH 12.5) enhances heterocyclization efficiency in thiadiazole formation .
  • Temperature Control : Reflux at 70–80°C minimizes side reactions (e.g., oxidation of thiol groups) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate efficacy thresholds (e.g., IC₅₀ values for enzyme inhibition) .
  • Structural Analog Comparison : Test derivatives (e.g., replacing thiazole with oxazole) to isolate pharmacophores .
  • Mechanistic Studies : Use X-ray crystallography (e.g., resolving hydrogen bonds like N–H⋯N) to correlate structure-activity relationships .

Q. How are intermediates and by-products identified during heterocyclization?

  • Co-Crystal Analysis : X-ray diffraction identifies intermediates like N-substituted thioacetamides .
  • Mass Spectrometry : Detects unexpected adducts (e.g., chlorinated by-products from incomplete substitution) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) separates and quantifies side products .

Q. What methodologies confirm target engagement in biological assays?

  • Enzyme Inhibition Assays : Measure PFOR (pyruvate:ferredoxin oxidoreductase) activity via NADH oxidation rates .
  • Molecular Docking : Simulate binding to thiazole-binding pockets (e.g., using AutoDock Vina) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) for thiadiazole-enzyme interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.